1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
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Overview
Description
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound that features a thiazepane ring, an oxazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazepane ring. Common reagents include thiourea and haloalkanes.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving nitriles and aldehydes.
Coupling Reactions: The final step involves coupling the thiazepane and oxazole intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one
Uniqueness
Compared to similar compounds, 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-13-15(14(2)24-21-13)7-8-19(23)22-10-9-18(25-12-11-22)16-5-3-4-6-17(16)20/h3-6,18H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATOJLFPQWSCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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